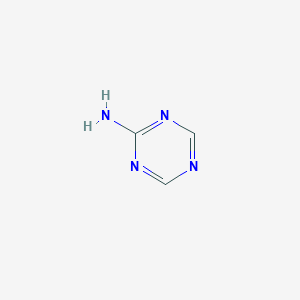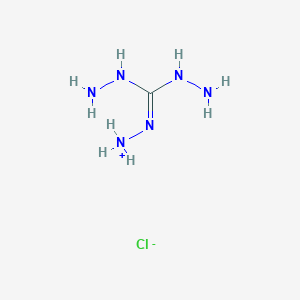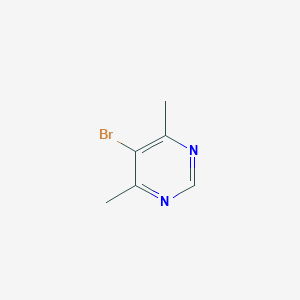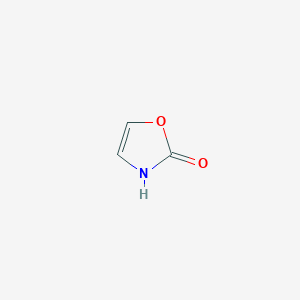
1,3,5-Triazin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of unsymmetrical 1,3,5-Triazin-2-amines has been efficiently achieved through a base-mediated process involving imidates, guanidines, and either amides or aldehydes. This method, requiring no catalyst or additive and utilizing cesium carbonate as the base, affords a diverse range of 1,3,5-Triazin-2-amines in moderate to good yields, demonstrating broad functional group tolerance (Li-Rui Pan et al., 2017).
Molecular Structure Analysis
While specific studies directly addressing the molecular structure analysis of 1,3,5-Triazin-2-amine were not identified, the molecular structure of triazine derivatives is generally characterized by their aromatic ring, consisting of alternating nitrogen and carbon atoms. This unique structure contributes to the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
1,3,5-Triazin-2-amines undergo various chemical reactions, including coordination chemistry where they can form complexes with metals. Such reactions are crucial for developing materials and compounds with specific functionalities (M. Kopylovich & A. Pombeiro, 2011).
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : 1,3,5-Triazine derivatives have been investigated for their antimicrobial activity .
- Method : The derivatives were prepared by conventional method or by using microwave irradiation . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
- Results : Some compounds showed promising activity against Staphylococcus aureus and Escherichia coli . Compounds (10), (16), (25) and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin .
-
Monoamine Oxidase Inhibitors
- Field : Neurochemistry
- Application : 1,3,5-Triazine amino acid derivatives have been studied for their monoamine oxidase inhibitory activity .
- Method : Three series of 4,6-dimethoxy-, 4,6-dipiperidino- and 4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives were synthesized and characterized .
- Results : Compounds 7, 18, and 25 had MAO-A inhibition activity comparable to that of the standard clorgyline .
-
Anticancer Properties
- Field : Oncology
- Application : The 1,3,5-triazine scaffold has been extensively studied for its anticancer properties .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Flame Retardants
- Field : Material Science
- Application : s-Triazine-based polymers could be used in the design and development of new flame retardants .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Optoelectronic Properties
- Field : Optoelectronics
- Application : p-Conjugated s-triazine-based polymers or macromolecules exhibit good optoelectronic properties, and they can be used as organic light emitting diode (OLED) and light-guide materials .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Metal Adsorption
-
Chiral Stationary Phases
- Field : Analytical Chemistry
- Application : 1,3,5-Triazine derivatives are used as chiral stationary phases for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Preparation of Luminescent, Optical Switches and Tri-Radical Cation Species
- Field : Optoelectronics
- Application : 2,4,6-Triamino-1,3,5-triazine compounds of general structure are used for the preparation of luminescent, optical switches and tri-radical cation species .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers and Optical Brighteners
- Field : Material Science
- Application : 1,3,5-Triazine derivatives are used for the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Anticonvulsant, Anti-HIV, Anti-Inflammatory, Antimalarial, Analgesic, Anti-Ulcer
- Field : Medicinal Chemistry
- Application : Substituted 1,3,5-triazine class are widely reported for a wide range of biological activities such as anticonvulsant, anti-HIV, anti-inflammatory, antimalarial, analgesic, anti-ulcer, etc .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Chiral Solvating Agent
- Field : Analytical Chemistry
- Application : 1,3,5-Triazine derivatives are used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Preparation of Luminescent, Optical Switches and Tri-Radical Cation Species
- Field : Optoelectronics
- Application : 2,4,6-Triamino-1,3,5-triazine compounds of general structure are used for the preparation of luminescent, optical switches and tri-radical cation species .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers and Optical Brighteners
- Field : Material Science
- Application : 1,3,5-Triazine derivatives are used for the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Antibacterial, Antifungal, Anti-HIV, Anti-Inflammatory, Antimalarial, Analgesic, Anti-Ulcer
- Field : Medicinal Chemistry
- Application : Substituted 1,3,5-triazine class are widely reported for a wide range of biological activities such as antibacterial, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, anti-ulcer, etc .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZIUKYAJJEIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194147 | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazin-2-amine | |
CAS RN |
4122-04-7 | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4122-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

